cis-Cyclopentane-1,2-diamine dihydrochloride

Overview

Description

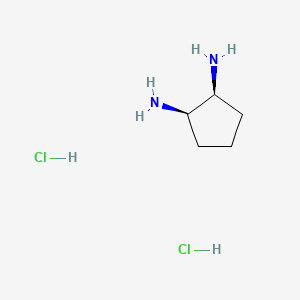

“Cis-Cyclopentane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 310872-08-3 . It has a molecular weight of 173.08 and its IUPAC name is (1R,2S)-cyclopentane-1,2-diamine dihydrochloride . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of cis-Cyclopentane-1,2-diamine dihydrochloride is not widely documented in the available literature. It’s worth noting that its higher homologue, trans-cyclohexane-1,2-diamine, is more commonly used for the synthesis of ligands and receptors .Molecular Structure Analysis

The InChI code for cis-Cyclopentane-1,2-diamine dihydrochloride is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is shipped at normal temperatures .Scientific Research Applications

1. Diastereoselective Synthesis

- Summary of Application: Cis-Cyclopentane-1,2-diamine derivatives are used in the diastereoselective synthesis via organophotoredox-catalyzed [3 + 2] cycloadditions .

- Methods of Application: This transformation involves a dual catalyst system Eosin Y and Binol-derived phosphoric acid with Et3N as an additive . The process involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides .

- Results or Outcomes: This method leads to diverse cis-Cyclopentane-1,2-diamine derivatives .

2. Bio-based Synthesis

- Summary of Application: Cis-Cyclopentane-1,2-diamine is used in the bio-based synthesis of cyclopentane-1,3-diamine .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The synthesis results in novel bifunctional diol monomers with internal amide and imine groups .

3. Ligand and Receptor Synthesis

- Summary of Application: Trans-cyclopentane-1,2-diamine, a higher homologue of cis-Cyclopentane-1,2-diamine, is widely used in the synthesis of ligands and receptors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The synthesis results in a variety of ligands and receptors .

4. Ligand and Receptor Synthesis

- Summary of Application: Trans-cyclopentane-1,2-diamine, a higher homologue of cis-Cyclopentane-1,2-diamine, is widely used in the synthesis of ligands and receptors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The synthesis results in a variety of ligands and receptors .

Safety And Hazards

properties

IUPAC Name |

(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-QGAATHCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Cyclopentane-1,2-diamine dihydrochloride | |

CAS RN |

310872-08-3 | |

| Record name | rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

![6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2675935.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)